[(1-ethyl-1H-imidazol-5-yl)methyl](methyl)amine
Description
Imidazole Core Architecture: Electronic Configuration and Tautomerism
The fundamental imidazole ring system in (1-ethyl-1H-imidazol-5-yl)methylamine exhibits the characteristic planar five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms positioned at the 1 and 3 positions. The aromatic nature of the imidazole core arises from the presence of six π-electrons, consisting of a pair of electrons from the protonated nitrogen atom and one electron from each of the remaining four ring atoms. This electronic configuration classifies the compound as aromatic and contributes to its stability and reactivity patterns.
The electronic structure of the imidazole ring demonstrates significant polarity, with an estimated dipole moment of 3.67 D for the unsubstituted imidazole core. This high polarity results from the electron distribution within the heterocyclic system and influences the compound's solubility characteristics and intermolecular interactions. The presence of both electron-donating and electron-withdrawing nitrogen atoms creates a unique electronic environment that affects the overall molecular properties.
Tautomerism plays a crucial role in the structural behavior of imidazole derivatives, although the N-alkylation pattern in (1-ethyl-1H-imidazol-5-yl)methylamine significantly restricts this phenomenon. In unsubstituted imidazole, two equivalent tautomeric forms exist because hydrogen can be bound to either nitrogen atom, creating rapid equilibrium between the NH and NδH tautomers. However, the ethyl substitution at the N-1 position effectively eliminates this tautomeric interconversion, fixing the compound in a single tautomeric form.
The amphoteric nature of the imidazole core manifests through its ability to function as both an acid and a base. As a base, the compound exhibits significant basicity with a pKₐ of approximately 7 for the conjugate acid, making it substantially more basic than pyridine due to the amidine-like resonance that allows both nitrogen atoms to participate in charge accommodation. The basic site is located at the non-alkylated nitrogen atom, which can accept protons to form the corresponding imidazolium salt.
Properties
IUPAC Name |
1-(3-ethylimidazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-6-9-5-7(10)4-8-2/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYNHUUHQKVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-5-yl)methylamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-imidazol-5-yl)methylamine undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives .
Scientific Research Applications
(1-ethyl-1H-imidazol-5-yl)methylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-ethyl-1H-imidazol-5-yl)methylamine include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-diphenylimidazole
- Benzimidazole
Uniqueness
(1-ethyl-1H-imidazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Biological Activity
(1-ethyl-1H-imidazol-5-yl)methylamine is a nitrogen-containing heterocyclic compound that incorporates an imidazole ring. This compound has garnered attention due to its potential biological activities, which are common among imidazole derivatives. The presence of both nitrogen atoms in the imidazole and the amine functionality allows for diverse interactions with biological systems, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for (1-ethyl-1H-imidazol-5-yl)methylamine is C₇H₁₃N₃, with a molecular weight of approximately 139.2 g/mol. Its structure features:
- An ethyl group attached to the nitrogen of the imidazole.
- A methyl group attached to the amine.
- A methyl group connected to the carbon adjacent to the imidazole.
This configuration contributes to its unique chemical properties and potential biological activities.
The primary target of (1-ethyl-1H-imidazol-5-yl)methylamine remains unidentified, but imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects. They exhibit activities such as:
- Antibacterial : Effective against various bacterial strains.
- Antimycobacterial : Potential activity against Mycobacterium species.
- Anti-inflammatory : May reduce inflammation in biological tissues.
- Antitumor : Possible effects on cancer cell proliferation.
The mechanism of action typically involves interactions with enzymes or receptors, influencing biochemical pathways relevant to disease processes .
Biological Activities
Research indicates that compounds containing imidazole rings often exhibit significant biological activities. Here are some notable findings regarding (1-ethyl-1H-imidazol-5-yl)methylamine:
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against a range of bacterial strains, indicating potential use in treating infections. |
| Antifungal | Exhibits activity against fungal pathogens, suggesting utility in antifungal therapies. |
| Anti-inflammatory | May modulate inflammatory responses, which could be beneficial in conditions like arthritis. |
| Antitumor | Preliminary studies suggest it may inhibit tumor growth, warranting further investigation into its anticancer properties. |
Pharmacokinetics
Imidazole derivatives, including (1-ethyl-1H-imidazol-5-yl)methylamine, are generally characterized by high solubility in polar solvents, which can influence their bioavailability and pharmacokinetic profiles. Factors such as pH can affect the ionization state of the imidazole ring, potentially impacting its interaction with biological targets .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Studies : A study demonstrated that various imidazole derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicated that certain imidazole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for their use in inflammatory diseases .
- Antitumor Activity : Investigations into the cytotoxic effects of imidazole derivatives on cancer cell lines revealed promising results, indicating that these compounds may interfere with cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-ethyl-1H-imidazol-5-yl)methylamine, and how can reaction conditions be optimized for yield and purity?
- Synthetic Routes :
- Alkylation of imidazole precursors : The compound is synthesized via alkylation of 1-ethyl-1H-imidazole derivatives using methylamine or its precursors. For example, reacting 1-ethyl-1H-imidazol-5-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) .
- Multi-step functionalization : Sequential substitution of the imidazole ring with ethyl and methyl groups, followed by amine functionalization. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used with bases such as potassium carbonate (K₂CO₃) to enhance reactivity .
- Optimization Strategies :
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Palladium on carbon (Pd/C) or sodium hydride (NaH) improves regioselectivity during alkylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of (1-ethyl-1H-imidazol-5-yl)methylamine?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms the presence of ethyl (δ 1.2–1.4 ppm, triplet), methylamine (δ 2.3–2.5 ppm, singlet), and imidazole protons (δ 7.0–7.5 ppm) .
- ¹³C NMR : Identifies carbons in the imidazole ring (δ 120–140 ppm) and alkyl chains (δ 10–50 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) provides exact mass confirmation (e.g., C₇H₁₃N₃⁺: calc. 139.1103, obs. 139.1105) .
- Infrared Spectroscopy (IR) :
- Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N imidazole) validate functional groups .
- Elemental Analysis :
- Matches theoretical values for C, H, and N content (e.g., C: 58.7%, H: 8.9%, N: 32.4%) .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) aid in understanding the electronic properties and reactivity of (1-ethyl-1H-imidazol-5-yl)methylamine?
- Electronic Properties :
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The imidazole ring’s π-system and amine lone pairs dominate reactivity .
- Reactivity Insights :
- Transition state modeling reveals steric effects from the ethyl group, which hinder nucleophilic attack at the 5-position. Solvent effects (PCM models) show polar aprotic solvents stabilize charge-separated intermediates .
- Applications :
- Predicts binding affinities to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) .
Q. What strategies are employed to resolve contradictions in biological activity data for imidazole-derived amines in different assay systems?
- Assay Validation :
- Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target-specific effects. For example, discrepancies in IC₅₀ values may arise from off-target interactions in cell-based vs. cell-free systems .
- Data Harmonization :
- Normalize results to internal controls (e.g., housekeeping genes in qPCR) and account for assay conditions (pH, temperature, co-solvents like DMSO) .
- Mechanistic Studies :
- Isotopic labeling (e.g., ¹⁵N-methylamine) tracks metabolic pathways, while knockout models (e.g., CRISPR/Cas9) identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
